molecular formula C4H12IN3 B2658370 N,N,N''-trimethylguanidine hydroiodide CAS No. 63493-51-6

N,N,N''-trimethylguanidine hydroiodide

Cat. No. B2658370
CAS RN: 63493-51-6
M. Wt: 229.065
InChI Key: WHZLMUAVBJNNLF-UHFFFAOYSA-N
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Description

“N,N,N’'-trimethylguanidine hydroiodide” is a chemical compound with the molecular formula C4H12IN3 . It is also known as TMGHI.


Synthesis Analysis

While specific synthesis methods for “N,N,N’'-trimethylguanidine hydroiodide” were not found, a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular structure of “N,N,N’'-trimethylguanidine” (the base of the hydroiodide salt) is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is NQOFYFRKWDXGJP-UHFFFAOYSA-N .

Scientific Research Applications

Applications in Chiral Chemistry

Chiral Chemistry and Conformational Analysis N,N,N''-trimethylguanidine hydroiodide derivatives have been investigated for their unique conformational chirality. The research focused on the spontaneous resolution of N-(4-chlorophenyl)-N′-cyano-N,N″,N″-trimethylguanidine, revealing rapid rotation of the dimethylamino group in solution at room temperature, indicating conformer interconversion by rotation of the arylmethylamino group (Cunningham et al., 2000).

Applications in Material Sciences

Catalytic and Antimicrobial Properties The compound has been researched for its catalytic properties and potential antimicrobial applications. Poly(N-vinylguanidine) (PVG), a guanidine-bearing polyelectrolyte, was synthesized and characterized. PVG demonstrated catalytic activity in hydrolyzing toxic organophosphates and exhibited bactericidal properties against various Gram-positive and Gram-negative bacteria. This suggests its use in chemical and biological defense, as well as a disinfectant in clinical and industrial settings (Bromberg & Hatton, 2007).

Applications in Environmental Sciences

Bioremediation and Environmental Cleanup The degradation and mineralization of nitroguanidine, an energetic material used in explosives, were studied. An aerobic bacterium, Variovorax strain VC1, was isolated for its ability to degrade nitroguanidine efficiently, converting it into environmentally benign products like ammonia, nitrous oxide, and carbon dioxide. This research highlighted the potential for microbial remediation of contaminants in soil (Perreault et al., 2012).

Applications in Radiopharmaceuticals

Radioiodinated Compounds for Medical Imaging The compound has been involved in the synthesis of radioiodinated meta-iodobenzylguanidine ([*I]mIBG), a substance used in diagnosing and treating neuroendocrine tumors. The research aimed at large-scale synthesis of no-carrier-added [123I]mIBG, offering clinical advantages due to higher purity and specific activity (Rossouw & Macheli, 2009).

Applications in Nanotechnology

Nanocellulose Functionalization Quaternized nanocellulose tri-iodide was synthesized for potential use as a controlled-release agent for iodine. This substance exhibited antimicrobial properties, suggesting applications in biomedical and water purification processes (Bansal et al., 2021).

properties

IUPAC Name

1,1,2-trimethylguanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.HI/c1-6-4(5)7(2)3;/h1-3H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLMUAVBJNNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N(C)C.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N''-trimethylguanidine hydroiodide

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